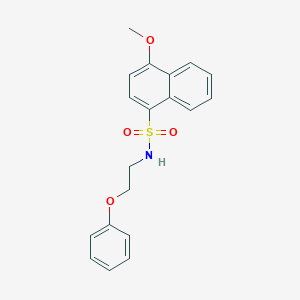
N-ethyl-9H-fluorene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-9H-fluorene-2-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound has been synthesized using various methods, and it has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-ethyl-9H-fluorene-2-sulfonamide is not fully understood. However, it has been suggested that this compound interacts with metal ions, which leads to the formation of a complex. This complex can then undergo various reactions, such as electron transfer and energy transfer, which result in the emission of fluorescence. In addition, this compound can generate reactive oxygen species upon photoexcitation, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the transmission of nerve impulses. This compound has also been shown to inhibit the growth of cancer cells, and to induce apoptosis, which is a programmed cell death. In addition, it has been reported to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
N-ethyl-9H-fluorene-2-sulfonamide has several advantages for lab experiments. It is a fluorescent probe that can be used for the detection of metal ions, and it has been shown to have good selectivity and sensitivity. This compound is also easy to synthesize, and it is stable under various conditions. However, there are some limitations to the use of this compound. It is toxic to cells at high concentrations, and it can generate reactive oxygen species, which can lead to cell death. In addition, it has a low quantum yield, which can limit its use in fluorescence imaging.
未来方向
There are several future directions for the research on N-ethyl-9H-fluorene-2-sulfonamide. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the modification of the structure of the compound to improve its selectivity and sensitivity for metal ions. In addition, the use of this compound as a photosensitizer for photodynamic therapy can be further explored. Finally, the development of new applications for this compound, such as in the field of sensors and imaging, can be explored.
Conclusion:
In conclusion, this compound is a unique compound that has been extensively used in scientific research. It has been synthesized using various methods, and it has been shown to have several applications in the fields of fluorescence imaging, photodynamic therapy, and metal ion detection. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. Although there are some limitations to the use of this compound, there are several future directions for the research on this compound, which can lead to new discoveries and applications.
合成方法
N-ethyl-9H-fluorene-2-sulfonamide can be synthesized using various methods. One of the commonly used methods is the reaction of N-ethylaminobenzene with fluorene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. Another method involves the reaction of N-ethylaminobenzene with fluorene-2-sulfonic acid, which is then converted to the sulfonyl chloride using thionyl chloride.
科学研究应用
N-ethyl-9H-fluorene-2-sulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. In addition, it has been used as a ligand for the synthesis of metal complexes, and as a building block for the synthesis of other compounds.
属性
分子式 |
C15H15NO2S |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
N-ethyl-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C15H15NO2S/c1-2-16-19(17,18)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,16H,2,9H2,1H3 |
InChI 键 |
JPKADUDMXZBWMJ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
规范 SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
